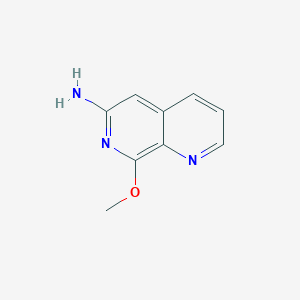

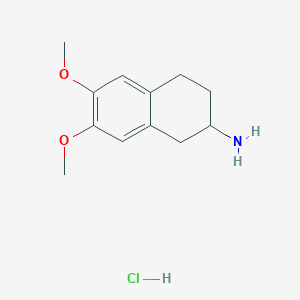

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride” is a chemical compound . It’s a derivative of tetrahydroisoquinoline, a class of compounds that have been reported for various biological activities like anti-microbial, anti-cancer, anti-viral, and anti-HIV .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . The compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy were used to characterize similar compounds .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For instance, the synthesis of similar compounds involved a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Scientific Research Applications

Synthesis Methods

Alternate Synthesis Approaches : The compound has been synthesized through various methods, including from 2-nitro-3,4-dihydro-5,6-dimethoxy-1(2H)-naphthalenone and other approaches, showcasing its chemical versatility and the interest in optimizing its synthesis for different applications (Kim et al., 1977).

Asymmetric Synthesis : Asymmetric synthesis methods have been developed for this compound, indicating its potential in producing optically active pharmaceutical intermediates (Charlton et al., 1990).

Efficient Synthesis Processes : Researchers have focused on efficient and facile synthesis procedures, suggesting the compound's significance in industrial-scale production (Huang et al., 2008).

Chemical Properties and Transformations

Structural Modifications : Various studies have been conducted on modifying the chemical structure of this compound, indicating its potential as a versatile chemical scaffold (Göksu et al., 2003).

Application in Drug Synthesis : The compound has been used as an intermediate in the synthesis of dopaminergic drugs, highlighting its importance in medicinal chemistry (Göksu et al., 2006).

Biological and Pharmacological Research

Investigation in Dopamine Agonist Activity : The compound has been studied for its dopamine agonist activity, which is crucial for understanding its role in neurological pathways and potential therapeutic uses (Nichols et al., 1984).

Antifungal and Cytotoxicity Evaluation : Research has been conducted on derivatives of this compound for antifungal activities and cytotoxicity, suggesting its potential application in developing new antifungal agents (Jalilian et al., 2003).

Future Directions

Mechanism of Action

Target of Action

The primary target of 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy .

Mode of Action

This compound belongs to the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . NNRTIs bind to the reverse transcriptase enzyme of HIV, preventing it from converting the viral RNA into DNA, a necessary step for the virus to replicate .

Biochemical Pathways

The inhibition of the reverse transcriptase enzyme disrupts the viral replication process, preventing the HIV virus from multiplying and reducing its presence in the body . The downstream effects of this action include a decrease in viral load and an increase in CD4 cell count, improving the immune response .

Result of Action

The result of the compound’s action is a reduction in the viral load of HIV, leading to a decrease in the progression of the disease and an improvement in the patient’s immune function . This can lead to improved health outcomes and a reduction in the symptoms of HIV/AIDS .

Properties

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2;/h6-7,10H,3-5,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDJQUTVERCDFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CCC2=C1)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431214 |

Source

|

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13917-16-3 |

Source

|

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)

![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)

![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)

![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)

![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)